3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid
Overview
Description
“3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C13H9BrO2S. It has a molecular weight of 309.18 . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One of the common approaches is based on condensation-like reactions or subsequent functionalization of the thiophene ring . Another innovative approach involves the heterocyclization of functionalized alkynes . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a bromophenyl group and a prop-2-enoic acid group . The presence of the bromine atom and the thiophene ring may contribute to the compound’s reactivity and potential applications.
Scientific Research Applications
Synthesis and Material Applications
Synthetic Methodologies and Organic Chemistry : The synthesis of related compounds, such as ω-(4-Bromophenyl)alkanoic acids, involves hydroboration–thermal isomerization–oxidation processes. These methodologies facilitate the creation of boronates from esters, indicating the compound's utility in organic synthesis and potential in materials science (Zaidlewicz & Wolan, 2002).
Photoalignment in Liquid Crystal Displays (LCDs) : Derivatives of thiophene-based prop-2-enoates, similar in structure, have been shown to promote excellent photoalignment of commercial nematic liquid crystals. The research demonstrates the application potential of these compounds in the development of advanced LCD technologies (Hegde et al., 2013).
Pharmacology and Biological Activity
Antibacterial and Antifungal Activities : Certain thiophene derivatives have exhibited significant antibacterial and antifungal properties. These findings suggest the potential medicinal applications of thiophene-containing compounds, including those structurally related to "3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid" (Ikram et al., 2015).
Antioxidant Properties : Dihydrolipoic acid, closely related in its application to thioctic acid derivatives, has demonstrated universal antioxidant properties, effectively scavenging peroxyl radicals and enhancing the antioxidant potency of other antioxidants in both aqueous and hydrophobic phases (Kagan et al., 1992).
Heterocyclic Synthesis : The use of Michael adducts derived from similar compounds has proven effective in synthesizing a variety of heterocyclic compounds, indicating the compound's versatility in drug discovery and synthetic chemistry applications (El-Hashash & Rizk, 2016).
Future Directions
The future research directions for “3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid” and similar compounds could involve exploring their potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . Further studies could also focus on developing more efficient and selective synthesis methods for these compounds .
Properties
IUPAC Name |
3-[5-(3-bromophenyl)thiophen-2-yl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2S/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDSDCTZUJEUAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238802 | |
Record name | 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-22-2 | |
Record name | 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(3-Bromophenyl)-2-thienyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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